molecular formula C25H20N4O2S2 B608157 2-((4-Oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-phenylpyridin-2-yl)acetamide CAS No. 1427782-89-5

2-((4-Oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-phenylpyridin-2-yl)acetamide

Cat. No. B608157
CAS RN: 1427782-89-5
M. Wt: 472.581
InChI Key: QESQGTFWEQMCMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Porcupine (PORCN) is a membrane bound O-acyltransferase that mediates palmitoylation of Wnt family proteins. This step is required for secretion and biologic activity of Wnt proteins, which have roles in embryonic development and cancer. IWP-L6 is a potent inhibitor of PORCN (EC50 = 0.5 nM). It suppresses the phosphorylation of disheveled 2 in HEK293 cells. IWP-L6 displays high stability in human plasma (t1/2 > 24 hours) and in zebrafish, but it is much less stable in plasma from mice and rats. In zebrafish, IWP-L6 blocks Wnt/β-catenin-dependent developmental processes, including tailfin regeneration and posterior axis formation. It also completely prevents branching morphogenesis in cultured mouse embryonic kidneys at doses of 50 nM and above, indicating complete inhibition of Wnt signaling.
A membrane bound O-acyltransferase that mediates palmitoylation of Wnt family proteins
IWP-L6, also known as PORCN Inhibitor III and Wnt Pathway Inhibitor XIX, is a potent inhibitor of PORCN (EC50 = 0.5 nM). Porcupine is a member of the membrane-bound O-acyltransferase family of proteins. It catalyzes the palmitoylation of Wnt proteins, a process required for their secretion and activity.

Mechanism of Action

Target of Action

IWP-L6, also known as Porcn Inhibitor III, is a highly active and potent inhibitor of Porcupine (Porcn) . Porcn is a membrane-bound O-acyltransferase (MBOAT) that catalyzes the palmitoylation of Wnt proteins .

Mode of Action

IWP-L6 interacts with its target, Porcn, to inhibit the palmitoylation of Wnt proteins . This interaction significantly inhibits the phosphorylation of dishevelled 2 (Dvl2) in HEK293 cells , a biochemical event associated with many Wnt-dependent cellular responses .

Biochemical Pathways

The inhibition of Porcn by IWP-L6 affects the Wnt signaling pathway . The Wnt pathway plays a critical role in various biological processes, including cell proliferation, differentiation, and migration. By inhibiting Porcn, IWP-L6 can effectively block the Wnt signaling pathway .

Pharmacokinetics

IWP-L6 has good stability in human plasma but weaker stability in rat and mouse plasma . This suggests that the compound’s bioavailability may vary across different species. The compound is soluble in DMSO .

Result of Action

The inhibition of the Wnt signaling pathway by IWP-L6 has several effects. In zebrafish, IWP-L6 effectively blocks tailfin regeneration and inhibits posterior axis formation at low micromolar concentrations . In cultured mouse embryonic kidneys, IWP-L6 significantly reduces branching morphogenesis at a concentration of 10 nM, and completely blocks the Wnt signaling pathway at a concentration of 50 nM .

Action Environment

The action of IWP-L6 can be influenced by environmental factors. For instance, in vivo assays in zebrafish have shown that IWP-L6 rapidly activates under certain conditions . .

properties

IUPAC Name

2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-phenylpyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O2S2/c30-22(28-21-12-11-18(15-26-21)17-7-3-1-4-8-17)16-33-25-27-20-13-14-32-23(20)24(31)29(25)19-9-5-2-6-10-19/h1-12,15H,13-14,16H2,(H,26,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QESQGTFWEQMCMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)C3=CC=CC=C3)SCC(=O)NC4=NC=C(C=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-Oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-phenylpyridin-2-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((4-Oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-phenylpyridin-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-((4-Oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-phenylpyridin-2-yl)acetamide
Reactant of Route 3
Reactant of Route 3
2-((4-Oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-phenylpyridin-2-yl)acetamide
Reactant of Route 4
Reactant of Route 4
2-((4-Oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-phenylpyridin-2-yl)acetamide
Reactant of Route 5
Reactant of Route 5
2-((4-Oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-phenylpyridin-2-yl)acetamide
Reactant of Route 6
Reactant of Route 6
2-((4-Oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-phenylpyridin-2-yl)acetamide

Q & A

Q1: How does IWP-L6 impact Trypanosoma cruzi infection?

A1: IWP-L6 inhibits the activity of PORCN, an O-acyltransferase essential for Wnt protein secretion. [, ] Wnt signaling is crucial for T. cruzi replication within macrophages. [, ] By inhibiting PORCN, IWP-L6 disrupts Wnt signaling, leading to decreased parasite replication within host cells and reduced tissue parasitism in a mouse model of Chagas disease. [, ]

Q2: What are the immunological effects of IWP-L6 treatment during T. cruzi infection?

A2: Research suggests that during the acute phase of T. cruzi infection, Wnt signaling promotes a Th2-type immune response, which is associated with increased parasite burden and fibrosis. [] IWP-L6 treatment during this phase was shown to suppress the Th2 response and maintain the suppressive activity of Treg cells in mice. [] This modulation of the immune response towards a less parasite-permissive environment is thought to contribute to the control of parasite replication and prevention of cardiac damage. []

Q3: What is the significance of the structural model of PORCN in relation to IWP-L6?

A3: The structural model of PORCN helps us understand how IWP-L6 interacts with the enzyme. [] Studies suggest that IWP-L6 binds to the catalytic site of PORCN, likely interfering with the binding of its substrates, palmitoleoyl-CoA and Wnt proteins. [] This structural insight is valuable for designing more potent and selective PORCN inhibitors, which could lead to more effective treatments for Wnt-related diseases, including Chagas disease. []

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